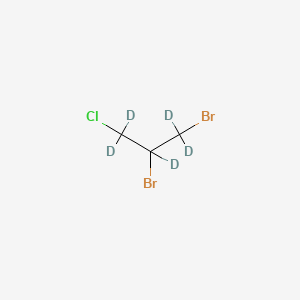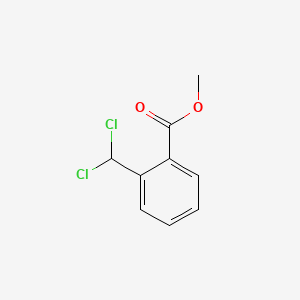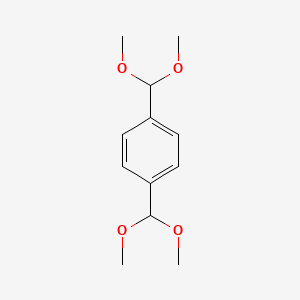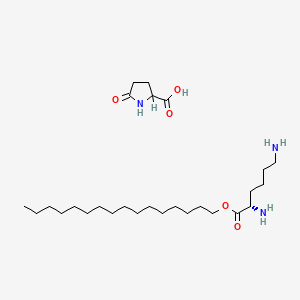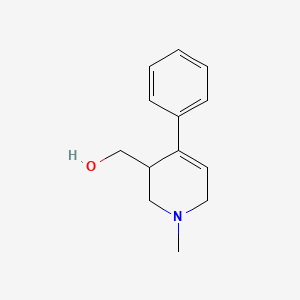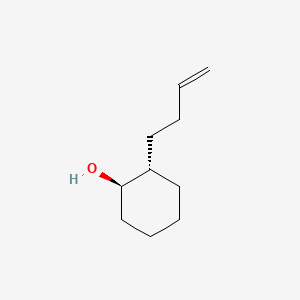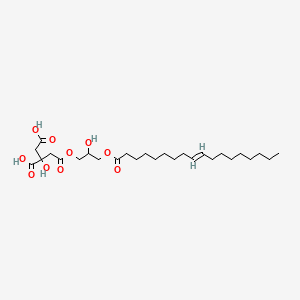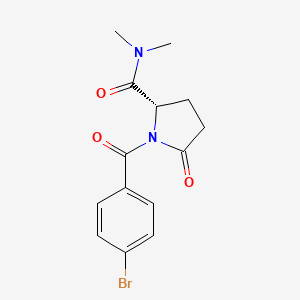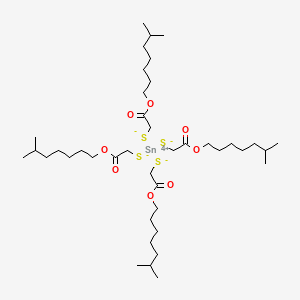
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Compounds of this nature are often designed to interfere with nucleic acid synthesis and are used in various therapeutic applications, particularly in the treatment of viral infections and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Glycosylation: The arabinofuranosyl moiety is attached to the pyrimidine base through a glycosylation reaction.
Chlorination: The 2-chloroethyl group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione likely involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the proliferation of rapidly dividing cells, such as cancer cells or viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.
5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which combines the arabinofuranosyl moiety with a chloroethyl group, potentially offering distinct therapeutic advantages and a different spectrum of activity compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
90301-70-5 |
|---|---|
Molekularformel |
C11H15ClN2O6 |
Molekulargewicht |
306.70 g/mol |
IUPAC-Name |
5-(2-chloroethyl)-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15ClN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,1-2,4H2,(H,13,18,19)/t6-,7-,8+,10-/m1/s1 |
InChI-Schlüssel |
VSWBKXJDWJNKJN-BDNRQGISSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)CCCl |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


